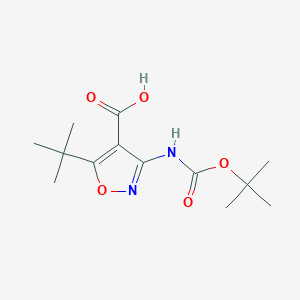

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

Übersicht

Beschreibung

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is a compound that features a tert-butyl carbamate (Boc) protected amino group attached to an isoxazole ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.

Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the amino functionality. Acidic conditions are typically employed for deprotection:

Key Findings :

-

Deprotection under TFA proceeds efficiently without affecting the isoxazole ring or carboxylic acid group .

-

Post-deprotection, the free amine participates in nucleophilic reactions, such as coupling with activated carbonyls .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard activation and coupling reactions:

Esterification

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| DCC/DMAP, methanol | Methyl 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylate | 88% | |

| HOBt/EDC, benzyl alcohol | Benzyl ester derivative | 75% |

Amide Bond Formation

| Reagents | Application | Yield | Source |

|---|---|---|---|

| HATU/DIPEA, primary amines | Peptide conjugates (e.g., Fmoc-protected) | 65–80% | |

| CDI, amino alcohols | Hydroxamic acid derivatives | 70% |

Mechanistic Insight :

-

Activation via carbodiimide reagents (e.g., EDC) forms an intermediate O-acylisourea, which reacts with nucleophiles .

-

Ultrasonic agitation improves coupling efficiency in solid-phase synthesis .

Isoxazole Ring Reactivity

The 5-tert-butylisoxazole moiety exhibits limited electrophilic substitution but participates in cycloaddition and metal-catalyzed cross-coupling:

Notable Observations :

-

Steric hindrance from the tert-butyl group reduces reactivity at the C-5 position .

-

Ring-opening reactions are rare under mild conditions but occur under strong acidic or thermal stress .

Stability and Degradation Pathways

The compound demonstrates stability under standard storage conditions but degrades under specific stressors:

Comparative Reactivity Table

The reactivity of functional groups is prioritized as follows:

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Carboxylic acid | High | Esterification, amide coupling |

| Boc-protected amine | Moderate | Acidic deprotection |

| Isoxazole ring | Low | Cross-coupling, cycloaddition |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Building Block for Syntheses :

- The compound serves as a versatile building block for synthesizing biologically active molecules. It can be utilized in the development of pharmaceuticals due to its functional groups that facilitate further chemical modifications.

-

Chemoselective BOC Protection :

- It is employed in the chemoselective protection of amines, utilizing BOC protection in catalyst and solvent-free media. This method yields high efficiency and is environmentally friendly.

-

Microwave-Assisted Synthesis :

- The compound has been used in water-based microwave-assisted solid-phase synthesis. This technique accelerates reactions, allowing rapid solid-phase reactions with nanoparticle reactants.

-

Dual Protection of Amino Functions :

- It enables dual protection strategies for amino groups, enhancing the efficiency of subsequent reactions by providing a mild reductive cleavage method.

-

One-Pot Synthesis of Amides :

- 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid can facilitate one-pot synthesis of amides from various protected amines, utilizing isocyanate intermediates generated in situ.

Interaction Studies

Research indicates potential interactions with biological targets, although specific data on this compound remains limited. Interaction studies focus on its binding affinity and mechanisms, which are crucial for understanding its pharmacological potential.

Wirkmechanismus

The mechanism of action of 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with biological targets. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Boc-amino)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group.

3-(Boc-amino)-5-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a tert-butyl group.

3-(Boc-amino)-5-ethylisoxazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and binding properties. The Boc-protected amino group allows for selective deprotection, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biologische Aktivität

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid is a synthetic compound belonging to the isoxazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and agriculture.

Synthesis

The synthesis of this compound typically involves the protection of amino groups and subsequent reactions to form the isoxazole ring. For instance, the Boc (tert-butyloxycarbonyl) group can be introduced to protect the amine during synthesis, allowing for selective reactions at other functional groups. The final compound can be obtained through deprotection and purification steps.

Anticancer Properties

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer activity. For example, certain aminoisoxazoles have shown efficacy against various cancer cell lines, including glioblastoma and breast cancer cell lines (MCF-7, SK-BR-3) . The mechanism of action often involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Inhibition of cell cycle progression |

| This compound | SK-BR-3 | 12.7 | Induction of apoptosis |

Plant Growth Regulation

In agricultural biotechnology, compounds like this compound have been explored for their plant growth-regulating properties. Research indicates that synthetic heterocycles can stimulate vegetative growth and enhance photosynthetic processes in crops such as maize and pumpkin .

Table 2: Effects on Plant Growth

| Compound | Plant Species | Concentration (M) | Effect on Growth (%) |

|---|---|---|---|

| This compound | Maize (Zea mays) | 10^-9 | +30% biomass increase |

| This compound | Pumpkin (Cucurbita moschata) | 10^-9 | +25% chlorophyll content |

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits moderate bioavailability and tissue distribution. For instance, after administration in animal models, it demonstrated a half-life of approximately 0.74 hours with significant accumulation in liver and kidney tissues .

Table 3: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Half-life (h) | 0.74 |

| Cmax (ng/mL) | 1543 |

| Volume of Distribution (L/kg) | 4.6 |

Case Studies

- Anticancer Study : A recent investigation evaluated the efficacy of various isoxazole derivatives against glioblastoma cell lines. The study highlighted that compounds similar to this compound significantly inhibited tumor growth by inducing apoptosis in cancer cells .

- Agricultural Application : Another study focused on the application of isoxazole derivatives in enhancing crop yield. The results indicated that these compounds could act as effective plant growth regulators, promoting biomass accumulation and improving chlorophyll content in treated plants .

Eigenschaften

IUPAC Name |

5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOOKLUMLWKVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.